Cypmpo

Descripción general

Descripción

Se utiliza principalmente para detectar y estudiar radicales libres, particularmente radicales hidroxilo y superóxido, en varios sistemas biológicos y químicos . Este compuesto es valorado por su alta reactividad y estabilidad, lo que lo convierte en una herramienta crucial en la investigación del estrés oxidativo y campos relacionados.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CYPMPO generalmente implica los siguientes pasos:

Formación del anillo de pirrolina: El paso inicial implica la ciclización de un precursor adecuado para formar el anillo de pirrolina.

Introducción del grupo nitrona: Este paso implica la oxidación del anillo de pirrolina para introducir el grupo nitrona.

Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para asegurar que el producto deseado se obtenga con alta pureza y rendimiento .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad y un rendimiento constantes. El uso de reactivos de alta pureza y medidas estrictas de control de calidad asegura que el compuesto cumpla con los estándares necesarios para aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

CYPMPO experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound reacciona con radicales libres como los radicales hidroxilo y superóxido, formando aductos estables.

Reducción: Bajo ciertas condiciones, this compound puede reducirse, aunque esto es menos común.

Sustitución: El grupo dietoxifosforilo se puede sustituir por otros grupos bajo condiciones específicas.

Reactivos y condiciones comunes

Reacciones de oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y dismutasa de superóxido. Las reacciones generalmente se llevan a cabo en soluciones acuosas a pH y temperatura fisiológicos.

Reacciones de reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio, a menudo en disolventes orgánicos.

Reacciones de sustitución: Se pueden usar varios nucleófilos para sustituir el grupo dietoxifosforilo, a menudo requiriendo la presencia de un catalizador y temperaturas controladas.

Productos principales

Los principales productos formados a partir de estas reacciones son los aductos correspondientes de this compound con los radicales libres o los derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Introduction to CYPMPO

This compound (N-cyclopropylmethyl-N-(2-hydroxyethyl)-pyrrolidine-1-oxide) is a nitroxide compound widely recognized for its applications as a spin trap in electron spin resonance (ESR) spectroscopy. Its unique properties allow it to selectively interact with free radicals, making it a valuable tool in various scientific fields, particularly in studying oxidative stress and radical scavenging mechanisms. This article explores the diverse applications of this compound, supported by detailed data tables and case studies.

Free Radical Scavenging Studies

This compound is primarily utilized in research focused on free radical scavenging. It has been shown to effectively trap hydroxyl radicals () and superoxide radicals (), providing insights into antioxidant mechanisms in biological systems.

- Case Study: Serum Scavenging Capacity

- A study measured the scavenging capacity of this compound against various free radicals using electron spin resonance (ESR). Results indicated that this compound exhibited lower toxicity and superior trapping performance compared to other spin traps. The relative scavenging capacities were quantified, revealing that this compound had a significant effect on the reduction of oxidative stress in serum samples .

| Free Radical | |

|---|---|

| Hydroxyl | 0.045 |

| Superoxide | 0.0237 |

| Trolox | 1.11 |

| α-Lipoic Acid | 0.105 |

Oxygen Radical Absorbance Capacity (ORAC) Assays

This compound is also employed in ORAC assays to measure the antioxidant capacity of various compounds. This method assesses the ability of antioxidants to scavenge peroxyl radicals, providing a quantitative measure of their protective effects against oxidative damage.

- Case Study: Validation of ORAC Method

Assessment of Reactive Oxygen Species (ROS)

In biological research, this compound is utilized to assess the generation and effects of reactive oxygen species (ROS). Its ability to form stable adducts with ROS allows researchers to monitor oxidative stress levels in different biological contexts.

- Case Study: ROS Generation in Mice

- A study investigated the production of free radicals in mouse feces using ESR with this compound as a spin trap. This research provided insights into gut health and oxidative stress, demonstrating that this compound could effectively distinguish between different types of ROS generated during metabolic processes .

Pharmacological Applications

This compound's properties extend into pharmacology, where it is used to evaluate drug interactions and effects on oxidative stress pathways.

- Case Study: Drug Interaction Studies

Mecanismo De Acción

CYPMPO ejerce sus efectos a través del mecanismo de atrapamiento de espín. Reacciona con radicales libres para formar aductos de nitrona estables, que se pueden detectar y analizar utilizando técnicas como la espectroscopia de resonancia paramagnética electrónica. Esto permite a los investigadores estudiar la presencia y el comportamiento de los radicales libres en varios sistemas. Los objetivos moleculares de this compound incluyen radicales hidroxilo y superóxido, y sus vías implican la formación de aductos estables que previenen daños adicionales inducidos por radicales .

Comparación Con Compuestos Similares

CYPMPO se compara con otros reactivos de atrapamiento de espín como DMPO (5,5-Dimetil-1-pirrolina N-óxido) y DEPMPO (5-(Dietoxifosforil)-5-metil-1-pirrolina N-óxido). Si bien DMPO se usa ampliamente, this compound ofrece mayor estabilidad y reactividad hacia los radicales superóxido. DEPMPO, al ser estructuralmente similar a this compound, también muestra alta reactividad, pero this compound a menudo se prefiere por su superior estabilidad en sistemas biológicos .

Lista de compuestos similares

- DMPO (5,5-Dimetil-1-pirrolina N-óxido)

- DEPMPO (5-(Dietoxifosforil)-5-metil-1-pirrolina N-óxido)

- PBN (N-terc-butil-α-fenilnitrona)

- MNP (2-Metil-2-nitrosopropano)

This compound destaca por su combinación única de estabilidad y reactividad, lo que lo convierte en una herramienta valiosa en el estudio de radicales libres y estrés oxidativo .

Actividad Biológica

Cyclic 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (CYPMPO) is a nitrone compound widely recognized for its efficacy as a spin trap in electron spin resonance (ESR) spectroscopy. Its primary application lies in the detection and quantification of free radicals, particularly hydroxyl and superoxide radicals, which are significant contributors to oxidative stress in biological systems. This article delves into the biological activity of this compound, focusing on its antioxidant properties, mechanisms of action, and relevant case studies.

Free Radical Scavenging Capacity

This compound exhibits remarkable free radical scavenging capabilities, making it a valuable tool in oxidative stress research. Its performance has been compared with other spin traps, such as DEPMPO and DMPO, revealing superior trapping efficiency for superoxide radicals in various biological contexts.

Table 1: Free Radical Scavenging Capacities of this compound

| Radical Species | k serum/k this compound (mM) | Percent vs Control (%) |

|---|---|---|

| Hydroxyl Radical (•OH) | 0.31 ± 0.05 (CKD) | 73 ± 12% |

| Superoxide Radical (O2•−) | 0.42 ± 0.12 (Healthy Control) | 158 ± 50% |

| Alkyl Peroxyl Radical (ROO•) | 0.16 ± 0.05 (CKD) | 123 ± 32% |

| Methyl Radical (R•) | 0.09 ± 0.05 (CKD) | 26 ± 14% |

| Singlet Oxygen (1ΔO2) | 6.94 ± 2.25 (CKD) | 57 ± 18% |

The data indicate that while this compound effectively captures hydroxyl and superoxide radicals, its efficiency varies across different radical species and health conditions, particularly in chronic kidney disease (CKD) patients compared to healthy controls .

The mechanism by which this compound traps free radicals involves the formation of stable spin adducts through a reaction with the radical species. The resulting adducts can be analyzed via ESR spectroscopy, allowing for the quantification of radical concentrations in biological samples.

Reaction Mechanism

The general reaction can be summarized as follows:

This reaction is characterized by an apparent first-order decay of the superoxide adduct with half-lives significantly influenced by environmental factors such as pH and ionic strength .

Comparative Analysis with Other Spin Traps

This compound has been shown to outperform other common spin traps in terms of stability and reactivity. For instance, it has a longer shelf life in aqueous solutions and lower toxicity, making it more suitable for biological applications.

Table 2: Comparison of Spin Traps

| Property | This compound | DEPMPO | DMPO |

|---|---|---|---|

| Toxicity | Low | Moderate | High |

| Stability in Aqueous Solutions | High | Moderate | Low |

| Trapping Efficiency | High | Moderate | Low |

This comparison highlights this compound's advantages as a preferred reagent for studying oxidative stress and radical biology .

Study on Chronic Kidney Disease

A significant study assessed the antioxidant capacity of serum using this compound in patients with chronic kidney disease compared to healthy controls. The findings indicated a marked decrease in scavenging capacity against hydroxyl radicals among CKD patients, suggesting compromised antioxidant defenses due to the disease state.

Oolong Tea Extract Study

In another investigation, the antioxidative effect of oolong tea was evaluated using this compound to measure its radical scavenging activity. Results demonstrated that oolong tea extracts significantly increased plasma ORAC values post-administration, correlating with elevated vitamin C levels . This study underscores the potential of dietary antioxidants and their interaction with free radical scavengers like this compound.

Propiedades

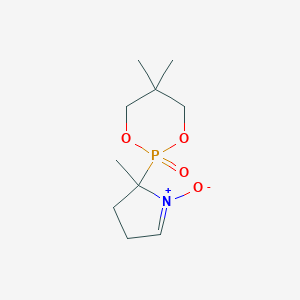

IUPAC Name |

5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKIWEPJAIOTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934182-09-9 | |

| Record name | 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.